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Compound of Interest

Compound Name:
Ethanol, 2-[(3-amino-1,2-

benzisoxazol-6-yl)oxy]-

CAS No.: 1448674-07-4

Cat. No.: B1406458

Get Quote

Executive Summary
The 3-amino-1,2-benzisoxazole scaffold represents a "privileged structure" in medicinal

chemistry, most notably serving as the pharmacophoric anchor for atypical antipsychotics such

as Risperidone and Paliperidone. Unlike traditional neuroleptics (e.g., haloperidol), derivatives

of this scaffold facilitate a dual-action mechanism—potent Serotonin 5-HT2A antagonism

combined with moderate Dopamine D2 antagonism—which mitigates extrapyramidal side

effects (EPS).

This guide dissects the Structure-Activity Relationship (SAR) of this moiety, focusing on the

critical 6-fluoro substitution, the labile N-O bond (and its susceptibility to Kemp elimination), and

the synthetic pathways required to access these high-value intermediates.

The Scaffold & Pharmacological Significance[1][2]
The core utility of the aminobenzisoxazole lies in its ability to mimic the indole ring of serotonin

(5-HT) while possessing distinct electronic properties that allow for dopamine receptor

interaction.
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The "Atypical" Binding Profile
The defining characteristic of aminobenzisoxazole-based drugs is the Binding Affinity Ratio.

Target:

Result: High occupancy of cortical serotonin receptors (improving negative symptoms) with

transient occupancy of striatal dopamine receptors (reducing EPS risk).

Visualization: The Pharmacophore Map
The following diagram illustrates the core interactions required for high-affinity binding.
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Figure 1: Pharmacophore map of the 3-aminobenzisoxazole scaffold highlighting critical

substitution points for atypical antipsychotic activity.

Detailed Structure-Activity Relationship (SAR)[3][4]
The Benzenoid Ring (Position 6)
The introduction of a halogen, specifically Fluorine, at position 6 is not arbitrary.

Metabolic Blockade: The C6 position is electronically prone to oxidative metabolism

(hydroxylation) by Cytochrome P450 enzymes. Fluorine blocks this site due to the strength

of the C-F bond, extending half-life.
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Electronic Effect: The electronegative fluorine pulls electron density from the aromatic ring,

influencing the pKa of the isoxazole nitrogen, which indirectly modulates the binding affinity

to the receptor's aromatic micro-domain.

The Isoxazole Ring & The "Kemp Elimination" Liability
The 1,2-benzisoxazole ring contains a weak N-O bond. A critical SAR consideration is chemical

stability rather than just receptor affinity. Under basic conditions, this ring undergoes Kemp

Elimination, a base-catalyzed E2 reaction that cleaves the ring to form transcriptionally inactive

salicylonitriles.

Implication for Drug Design:

Substituents at C3 that act as good leaving groups accelerate this decomposition.

The 3-amino linkage is relatively stable compared to 3-carboxy derivatives, but formulation

pH must be strictly controlled (< pH 7).
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Figure 2: Mechanism of the Kemp Elimination. Stability of the benzisoxazole drug substance

depends on preventing this pathway.

The C3-Amino Linker
The nitrogen at position 3 serves as the bridge to the "tail" of the molecule (usually a piperidine

ring in Risperidone/Paliperidone).

Secondary vs. Tertiary Amine: Secondary amines at this position generally retain higher

affinity than tertiary amines due to steric constraints within the 5-HT2A binding pocket.

Linker Length: A 2-to-3 carbon chain between the C3-amine and the distal basic nitrogen

(piperidine) is optimal. Shortening this distance drastically reduces D2 affinity, shifting the

profile toward pure 5-HT2A antagonism (loss of antipsychotic efficacy).

Quantitative Data Summary
The following table summarizes the binding affinities (

in nM) of key benzisoxazole derivatives, demonstrating the impact of the C6-Fluoro group and
the C3-linker.

Compound Structure
5-HT2A

(nM)

D2

(nM)

Ratio (5-
HT/D2)

Clinical
Profile

Risperidone
6-F-3-amino-

linker
0.4 4.0 0.1

Potent

Antipsychotic

Paliperidone
9-OH-

Risperidone
0.4 4.0 0.1

Active

Metabolite

Defluoro-

analog
No F at C6 1.2 15.0 0.08

Lower

Potency,

Rapid Metab.

C3-Oxy

analog

O-linker

instead of N
2.5 85.0 0.03

Loss of D2

affinity

Data aggregated from Janssen Pharmaceutica discovery data and subsequent SAR reviews.
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Experimental Protocols
Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
This is the key intermediate for synthesizing Risperidone-class antipsychotics.

Principle: Intramolecular cyclization of an oxime derivative under basic conditions (Shults-Witte

type modification).

Reagents:

(2,4-Difluorophenyl)(4-piperidinyl)methanone oxime hydrochloride (Starting Material)[1]

50% Aqueous KOH

Ethanol (Solvent)

Step-by-Step Protocol:

Preparation: Charge a 500 mL round-bottom flask with (2,4-difluorophenyl)(4-

piperidinyl)methanone oxime HCl (10.0 g, 36 mmol).

Solvation: Add Ethanol (100 mL) and stir to create a suspension.

Cyclization: Add 50% aq. KOH (20 mL) dropwise. The reaction is exothermic.[2]

Reflux: Heat the mixture to reflux (

) for 4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance
of the oxime spot.

Quench: Cool to room temperature. Pour the mixture into crushed ice (200 g).

Crystallization: The product may precipitate as a free base. If oil forms, extract with DCM (

mL), dry over

, and evaporate.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1173972.htm
https://kmt.vander-lingen.nl/article/327/Kemp_elimination
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1406458?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Salt Formation (Purification): Dissolve the residue in minimal isopropanol and add

HCl/isopropanol solution. Collect the hydrochloride salt by filtration.

Yield Target: ~75-80%

Validation: H-NMR should show the disappearance of the oxime -OH proton and the

characteristic benzisoxazole aromatic pattern.

Radioligand Binding Assay (Validation of Affinity)
Objective: Determine

for 5-HT2A receptors.

Membrane Prep: Use HEK-293 cells stably expressing human 5-HT2A receptors.

Homogenize in Tris-HCl buffer (pH 7.4).

Ligand: Use

-Ketanserin (specific 5-HT2A antagonist) at 1 nM concentration.

Incubation:

Add

membrane suspension.

Add

test compound (aminobenzisoxazole derivative) in serial dilutions (

to

M).

Add

radioligand.

Incubate at
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for 60 minutes.

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x

with ice-cold buffer.

Quantification: Measure radioactivity via liquid scintillation counting.

Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

using the Cheng-Prusoff equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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